

5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline

CAS number.

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydro-
[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B1213267

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An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ)

CAS Number: 94143-83-6

This guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, a significant compound in neuropharmacological research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, pharmacological actions, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, commonly referred to as TDIQ, is a conformationally restricted phenylalkylamine derivative.[3] Its rigid structure is key to its unique pharmacological profile.

Property	Value	Reference
CAS Number	94143-83-6	[4]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[5]
Molecular Weight	177.2 g/mol	[5]
IUPAC Name	5,6,7,8-tetrahydro-[1] [2]dioxolo[4,5-g]isoquinoline	[3]
Synonyms	TDIQ, Norhydrohydrastinine	[3]
SMILES	C1CNCC2=CC3=C(C=C21)O CO3	[3]
InChI Key	JHLDJOBIUVJSTG- UHFFFAOYSA-N	[3]

Synthesis

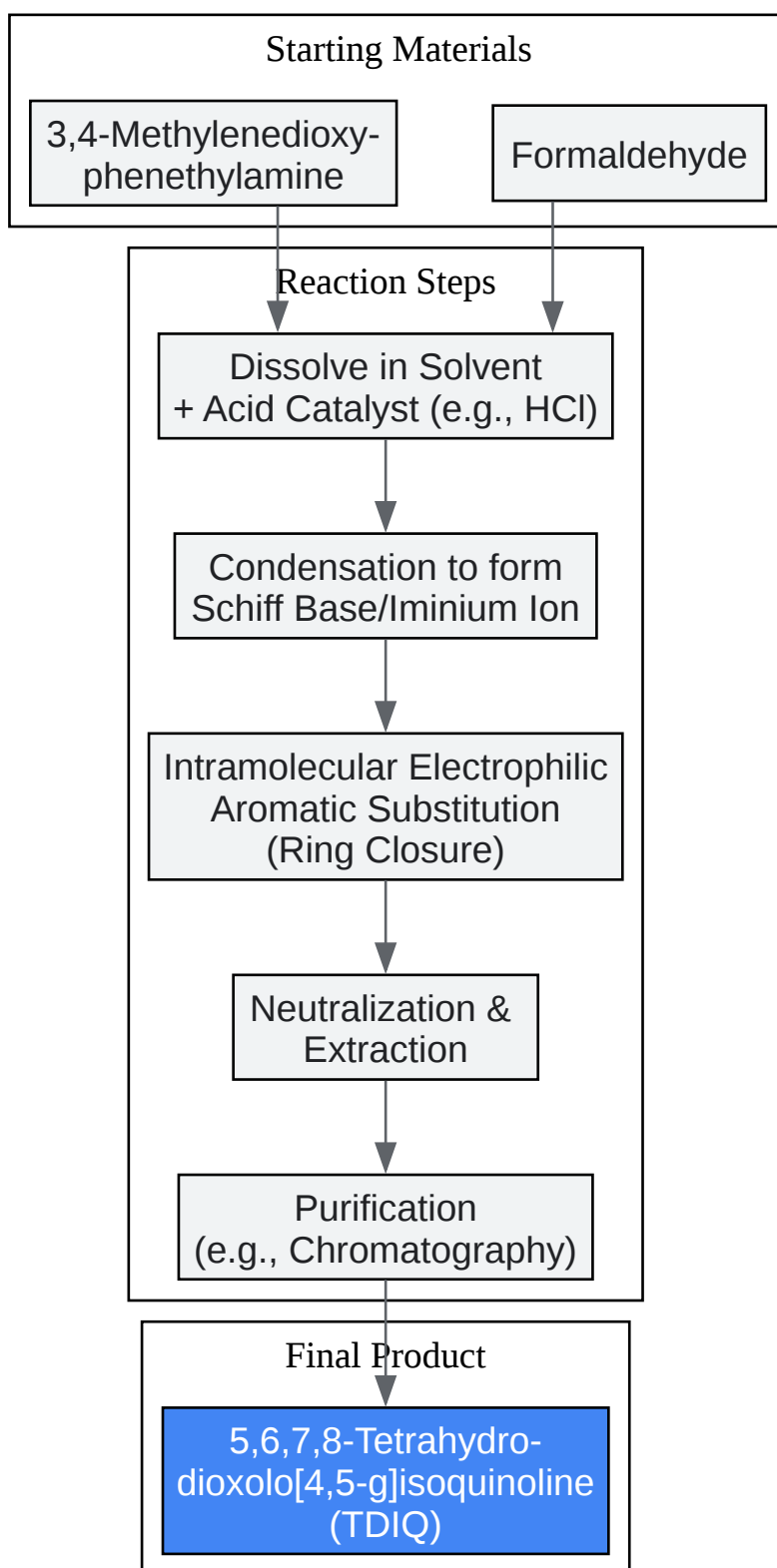
TDIQ is a key reactant in the synthesis of various bioactive molecules and can be utilized in chemical research for developing novel reactions.[5] While specific industrial synthesis protocols are proprietary, a standard and well-established method for creating the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[6][7][8] This reaction involves the condensation of a β -arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization.

For TDIQ, the synthesis would logically proceed from 3,4-methylenedioxyphenethylamine (homopiperonylamine) and formaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of TDIQ (General)

- **Reaction Setup:** 3,4-methylenedioxyphenethylamine is dissolved in a suitable protic solvent.
- **Acidification:** A strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added to the solution to serve as a catalyst.[8]

- **Aldehyde Addition:** An aqueous solution of formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is added to the reaction mixture.
- **Condensation & Cyclization:** The mixture is typically heated to facilitate the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.^[7]
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and neutralized. The product is extracted using an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline.



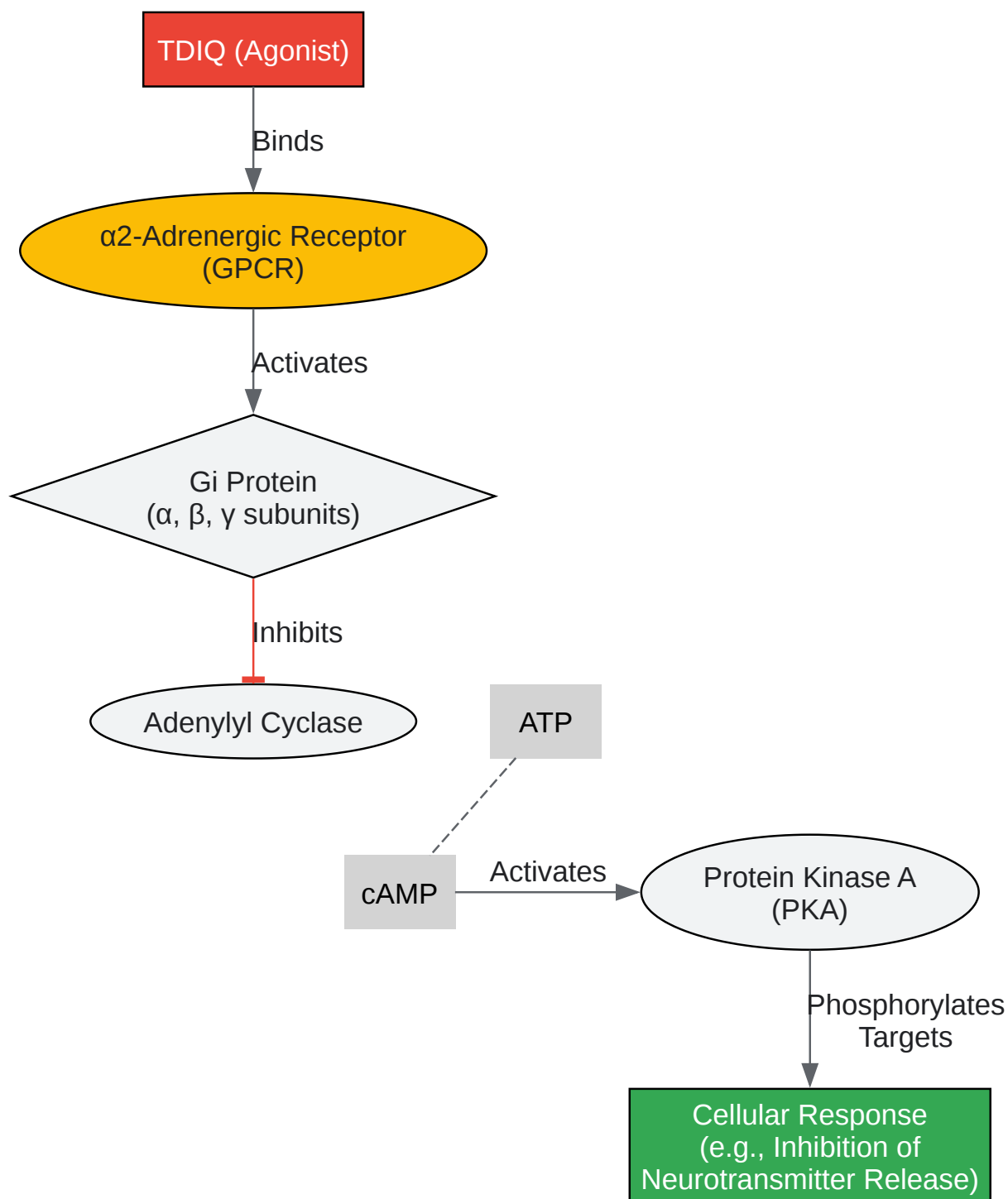
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Pictet-Spengler synthesis workflow for TDIQ.

Pharmacology and Mechanism of Action

TDIQ's primary mechanism of action is through its interaction with the α 2-adrenergic receptor system. It displays selective affinity for α 2-adrenergic receptor subtypes (α 2A, α 2B, and α 2C). [9] Behavioral data suggest it functions as an agonist or partial agonist at these receptors.[9] These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.

Activation of the α 2-adrenergic receptor by an agonist like TDIQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This mechanism is central to its sedative, analgesic, and anxiolytic effects.[10][11]



Simplified α2-Adrenergic Receptor Signaling Pathway

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Simplified α2-Adrenergic Receptor Signaling Pathway.

Receptor Binding Affinity

While specific K_i values from primary literature are not readily available in public abstracts, TDIQ is consistently described as having a selective and significant affinity for α_2 -adrenergic receptors over other receptor types. This selectivity is crucial for its favorable side-effect profile.

Behavioral Pharmacology

TDIQ exhibits a unique behavioral profile, distinct from structurally related compounds like amphetamine.

Behavioral Effect	Observation	Reference
Locomotor Activity	Does not stimulate or depress locomotor activity in rodents.	[2]
Anxiolytic-like Activity	Produces a dose-dependent anxiolytic-like effect in the marble-burying assay in mice.	[2]
Appetite Suppression	Inhibits "snack" consumption in mice.	[9]
Drug Discrimination	Serves as a discriminative stimulus (ED_{50} = 0.9 mg/kg in rats). Generalizes to cocaine (ED_{50} = 1.5 mg/kg) but not to amphetamine.	[12]
Abuse Potential	Exhibits a low potential for abuse in preclinical models.	[9]
Cardiovascular Effects	Displays negligible effects on heart rate and blood pressure in mice at therapeutic-like doses (up to 10 mg/kg, IV).	[2]

Key Experimental Methodologies

The pharmacological and behavioral effects of TDIQ have been characterized using several key in-vivo and in-vitro assays.

Radioligand Binding Assay

This in-vitro technique is used to determine the affinity of a compound for specific receptors.

Protocol Outline:

- **Membrane Preparation:** Tissues or cells expressing the target receptors (e.g., rat cerebral cortex for α 2-receptors) are homogenized and centrifuged to isolate cell membranes.[\[13\]](#)
- **Incubation:** The membrane preparation is incubated with a radiolabeled ligand (e.g., [3 H]prazosin for α 1, [3 H]yohimbine for α 2) and varying concentrations of the test compound (TDIQ).[\[13\]](#)
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
- **Quantification:** The radioactivity trapped on the filters is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. This value can be converted to an affinity constant (K_i) using the Cheng-Prusoff equation.

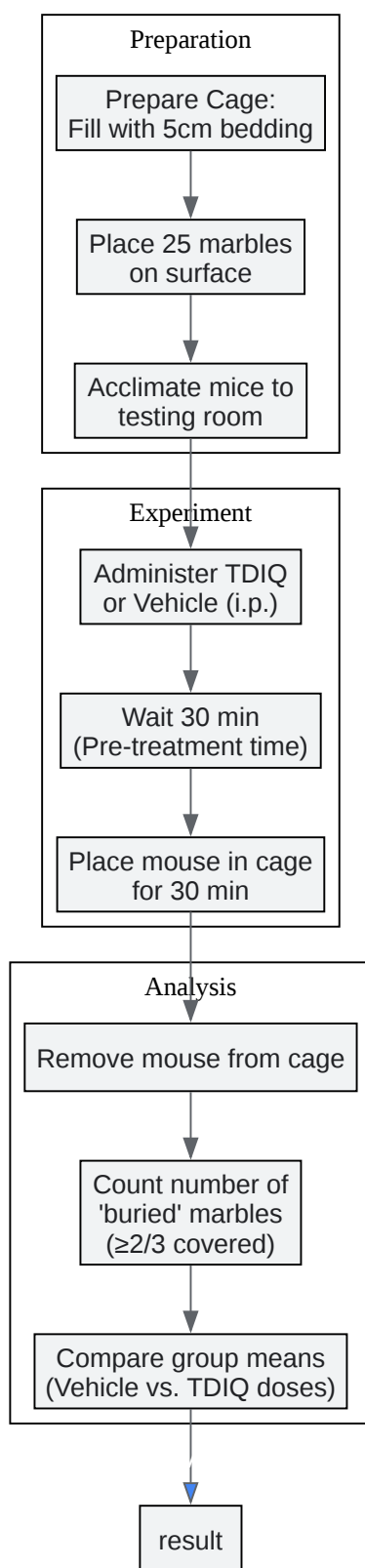
Marble-Burying Assay

This is a widely used behavioral test in mice to screen for anxiolytic and anti-compulsive drug activity.[\[14\]](#)[\[15\]](#) A reduction in the number of marbles buried is indicative of an anxiolytic effect.[\[16\]](#)

Protocol Outline:

- **Apparatus:** A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are arranged evenly on the surface.

- **Acclimation & Dosing:** Mice are acclimated to the testing room. The test compound (TDIQ) or vehicle is administered (e.g., intraperitoneally) 30 minutes prior to the test.
- **Test Procedure:** Each mouse is placed individually into the prepared cage and allowed to explore freely for 30 minutes.
- **Scoring:** After the 30-minute session, the mouse is removed, and the number of buried marbles is counted. A marble is considered "buried" if at least two-thirds of its surface is covered by bedding.[\[16\]](#)
- **Data Analysis:** The mean number of marbles buried is compared between the different treatment groups (vehicle vs. different doses of TDIQ). Statistical analysis (e.g., ANOVA) is used to determine significance.



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Experimental workflow for the Marble-Burying Assay.

Drug Discrimination Assay

This is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug in animals. It helps to classify the pharmacological properties of new compounds by testing if they substitute for a known training drug.^[17]

Protocol Outline:

- **Apparatus:** A standard two-lever operant conditioning chamber where lever presses can be reinforced (e.g., with food pellets).
- **Training Phase:** Rats are trained to press one lever (the "drug" lever) after receiving an injection of the training drug (e.g., 5.0 mg/kg TDIQ) and the other lever (the "vehicle" lever) after receiving a saline injection to receive a reward. This training continues until they can reliably discriminate between the two states.
- **Testing Phase (Generalization):** Once trained, the animals are given various doses of a test compound (e.g., cocaine, amphetamine, or different doses of TDIQ). The percentage of responses made on the "drug" lever is recorded. If the animal predominantly presses the "drug" lever, the test compound is said to "generalize" to the training drug, indicating similar subjective effects.^{[12][18]}
- **Data Analysis:** Dose-response curves are generated, plotting the dose of the test drug against the percentage of drug-lever responding. The ED₅₀ (the dose that produces 50% drug-lever responding) is calculated to quantify the potency of the generalization effect.^[19]

Conclusion and Therapeutic Potential

5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline (TDIQ) is a novel psychoactive compound with a distinct pharmacological profile centered on its activity as an α 2-adrenergic agonist. Its ability to produce anxiolytic and appetite-suppressant effects without causing locomotor stimulation or significant cardiovascular side effects makes it a promising lead compound.^{[2][9]} Furthermore, its unique discriminative stimulus properties, which overlap with cocaine but not amphetamine, suggest potential utility as a pharmacotherapy for cocaine dependence.^[12] TDIQ serves as a valuable structural template for the discovery and development of new therapeutic agents targeting the α 2-adrenergic system for anxiety, obesity, and substance abuse disorders.

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